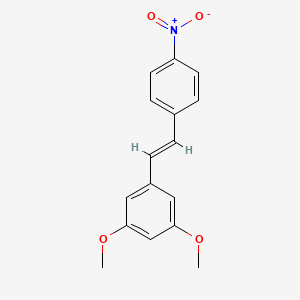

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-5-[(E)-2-(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-15-9-13(10-16(11-15)21-2)4-3-12-5-7-14(8-6-12)17(18)19/h3-11H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKYIFYCPTXDCW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Photophysical Properties of E 1,3 Dimethoxy 5 4 Nitrostyryl Benzene

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are pivotal in confirming the molecular structure and understanding the electronic properties of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene. These methods provide a detailed fingerprint of the compound, allowing for its unambiguous identification and characterization.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR and ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, the connectivity and chemical environment of each atom in the molecule can be determined.

Expected ¹H NMR Spectral Characteristics:

Aromatic Protons: The protons on the 1,3-dimethoxy-substituted benzene (B151609) ring are expected to appear as distinct signals in the aromatic region of the spectrum. The symmetrical substitution pattern would lead to specific splitting patterns. The protons on the 4-nitrostyryl benzene ring will also resonate in this region, with their chemical shifts influenced by the strong electron-withdrawing nitro group.

Vinylic Protons: The two protons of the ethenyl bridge (-CH=CH-) are expected to appear as doublets with a large coupling constant, characteristic of a trans-configuration.

Methoxy (B1213986) Protons: A sharp singlet corresponding to the six protons of the two methoxy groups (-OCH₃) is anticipated in the upfield region of the spectrum.

Expected ¹³C NMR Spectral Characteristics:

Aromatic Carbons: The carbon atoms of both benzene rings will show signals in the downfield region (typically 110-160 ppm). The carbons attached to the methoxy groups will be shifted downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the nitro group will also experience significant downfield shifting.

Vinylic Carbons: The two carbons of the ethenyl bridge will resonate in the region characteristic of sp²-hybridized carbons.

Methoxy Carbons: The carbon atoms of the methoxy groups will appear as a single peak in the upfield region of the spectrum (around 55-60 ppm).

A detailed analysis of the predicted chemical shifts, based on additive rules and comparison with analogous structures, would allow for the complete assignment of all proton and carbon signals, thus confirming the structural integrity of this compound.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinylic H | 7.0 - 7.5 | Doublet |

| Aromatic H (dimethoxy ring) | 6.5 - 7.0 | Various |

| Aromatic H (nitro ring) | 7.5 - 8.2 | Doublet |

| Methoxy H | ~3.8 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 158 - 162 |

| Aromatic C-NO₂ | 145 - 150 |

| Other Aromatic C | 100 - 140 |

| Vinylic C | 120 - 135 |

| Methoxy C | 55 - 60 |

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. While a specific spectrum for the title compound is not available, the expected peaks can be inferred from the spectra of related compounds such as 1,2-dimethoxy-4-nitro-benzene, 1-methoxy-4-nitro-benzene, and 1,3,5-trimethoxy-benzene. spectrabase.comnist.govnist.govnist.gov

Expected Characteristic IR Absorption Bands:

N-O Stretching (Nitro Group): Strong and distinct asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear in the regions of 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C=C Stretching (Aromatic and Vinylic): Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. science-softcon.de The C=C stretching of the trans-vinylic group is expected to be observed around 1640-1680 cm⁻¹.

C-H Stretching (Aromatic and Vinylic): Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while vinylic C-H stretching also appears in this region (3010-3095 cm⁻¹).

C-O Stretching (Ether): The C-O stretching of the methoxy groups will likely produce strong absorption bands in the region of 1000-1300 cm⁻¹. Specifically, aryl ethers typically show a strong band between 1200 and 1275 cm⁻¹.

=C-H Bending (trans-Vinylic): A characteristic out-of-plane bending vibration for the trans-substituted double bond is expected to be a strong peak in the 960-980 cm⁻¹ region.

The combination of these characteristic absorption bands in an experimental IR spectrum would provide strong evidence for the presence of the nitro, dimethoxy-substituted phenyl, and trans-styryl functionalities within the molecule.

Interactive Data Table: Expected IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Vinylic C=C | Stretch | 1640 - 1680 | Medium-Weak |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Vinylic C-H | Stretch | 3010 - 3095 | Medium-Weak |

| Aryl Ether C-O | Stretch | 1200 - 1275 | Strong |

| trans-Vinylic =C-H | Out-of-plane Bend | 960 - 980 | Strong |

Ultraviolet-Visible Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the conjugated system of the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to its extended conjugated system, which includes the two benzene rings and the ethenyl bridge. The presence of the electron-donating methoxy groups and the electron-withdrawing nitro group will significantly influence the energy of these transitions, likely causing a red shift (bathochromic shift) in the absorption maximum compared to unsubstituted stilbene (B7821643).

Based on studies of similar nitroaromatic compounds, such as nitrobenzaldehydes, the spectrum is anticipated to show strong absorptions corresponding to π → π* excitations involving the nitro and benzene groups. uni-muenchen.de Weaker n → π* transitions, originating from the non-bonding electrons of the oxygen atoms in the nitro and methoxy groups, may also be observed, typically at longer wavelengths with lower intensity. uni-muenchen.de The UV/Vis spectrum of 1-methoxy-4-nitro-benzene further supports the expected absorption profile of a nitro-substituted aromatic ether. nist.gov

Expected Electronic Transitions:

π → π Transitions:* High-intensity absorption bands are expected, corresponding to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated stilbene system.

n → π Transitions:* Lower intensity absorption bands may be present at longer wavelengths, resulting from the excitation of non-bonding electrons from the oxygen atoms of the methoxy and nitro groups into the antibonding π* orbitals of the aromatic rings.

Interactive Data Table: Expected UV-Vis Absorption Data

| Electronic Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | 300 - 400 | High |

| n → π | > 400 | Low |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula.

For this compound, the expected molecular formula is C₁₆H₁₅NO₄. The calculated monoisotopic mass for this formula is 285.100108 Da. nih.gov An experimental HRMS analysis, likely using a soft ionization technique such as Electrospray Ionization (ESI) which is suitable for stilbene derivatives, would be expected to yield a measured mass that is very close to this calculated value (typically within a few parts per million). rsc.org This high degree of accuracy allows for the confident assignment of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Interactive Data Table: Molecular Formula and Mass Data

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅NO₄ |

| Calculated Monoisotopic Mass | 285.100108 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z (ESI+) | 286.107383 |

Elucidation of Photophysical Pathways

The photophysical pathways of this compound describe the fate of the molecule after it absorbs light. This includes processes such as fluorescence and non-radiative decay.

Fluorescence Emission Characteristics and Quantum Yield Determination

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process.

The fluorescence properties of stilbene derivatives are highly dependent on their substituents and the solvent environment. Generally, nitroaromatic compounds are considered to be weakly fluorescent or non-fluorescent due to efficient intersystem crossing to the triplet state and other non-radiative decay pathways. rsc.org However, some nitro-stilbene derivatives have been shown to exhibit fluorescence, particularly in non-polar solvents. rsc.org The fluorescence in such molecules is often attributed to an intramolecular charge transfer (ICT) from the electron-donating part of the molecule (the dimethoxy-benzene ring) to the electron-accepting part (the nitro-benzene ring).

For this compound, it is plausible that it may exhibit some level of fluorescence, especially in non-polar environments that can stabilize the excited state. The emission wavelength would be expected to be significantly red-shifted compared to the absorption, a phenomenon known as a large Stokes shift, which is characteristic of ICT fluorescence. The quantum yield, however, is likely to be low due to the presence of the nitro group, which is known to be a fluorescence quencher. For comparison, 4-dimethylamino-4'-nitrostilbene (B1242720), another push-pull stilbene, has a reported fluorescence quantum yield that is highly solvent-dependent, ranging from 0.002 in dimethylformamide to 0.7 in benzene. photochemcad.com

Interactive Data Table: Expected Fluorescence Properties

| Property | Expected Characteristic | Rationale |

| Emission Maximum (λem) | Long wavelength (e.g., > 450 nm) | Intramolecular Charge Transfer (ICT) |

| Stokes Shift | Large | Significant change in dipole moment upon excitation |

| Fluorescence Quantum Yield (Φf) | Low to moderate, solvent-dependent | Quenching effect of the nitro group |

Excited State Lifetimes and Radiative/Non-Radiative Decay Processes

Specific excited state lifetime values for this compound have not been reported. For analogous donor-acceptor stilbenes, the excited state lifetime is highly dependent on the solvent environment and the nature of the substituents. For instance, the excited state dynamics of trans-4-nitrostilbene show a dramatic decrease in the S1-state lifetime from approximately 60 picoseconds in high-polarity solvents to as short as 60 femtoseconds in nonpolar solvents rsc.orgbohrium.com. This is attributed to the solvent's ability to modulate the relative energies of the involved electronic states rsc.orgbohrium.com.

The decay of the excited state in such molecules is a competition between radiative (fluorescence) and non-radiative pathways. Non-radiative decay processes often dominate in nitrostilbene derivatives and include:

Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity. In some nitroaromatic compounds, IC can be an ultrafast process.

Intersystem Crossing (ISC): A transition to a triplet state, which is discussed in the next section.

Photoisomerization: Twisting around the central double bond, which is a major deactivation channel.

For many donor-acceptor stilbenes, fluorescence quantum yields are often low, indicating that non-radiative processes are the primary routes for de-excitation. In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state can also serve as a dominant non-radiative decay channel researchgate.net.

Intersystem Crossing (ISC) Processes

Experimental data on intersystem crossing (ISC) for this compound are not available. However, ISC is a known process in substituted stilbenes and other nitroaromatic compounds researchgate.net. ISC is a non-radiative process involving a change in spin multiplicity, typically from an excited singlet state (S1) to a triplet state (T1) wikipedia.org.

The efficiency of ISC is influenced by several factors:

Energy Gap: The rate of ISC is inversely related to the energy difference between the S1 and a nearby triplet state (Tn). Smaller energy gaps facilitate more efficient ISC.

Spin-Orbit Coupling: This interaction, which mixes singlet and triplet character, is enhanced by the presence of heavy atoms, but can also be significant in molecules with certain symmetries and orbital overlaps.

Solvent Polarity: For compounds like trans-4-nitrostilbene, solvent polarity can alter the relative energies of the singlet and triplet states. In nonpolar and medium-polarity solvents, ISC is a major deactivation pathway for the S1 state. However, in highly polar solvents, the S1 state is stabilized to a degree that can make ISC energetically unfavorable rsc.orgbohrium.com.

In stilbene derivatives containing a nitro group, ISC can lead to the formation of a triplet state which is involved in the E/Z isomerization process rsc.org.

Solvatochromic Effects on Photophysical Properties

While specific solvatochromic data for this compound is not provided in the available literature, the photophysical properties of donor-acceptor stilbenes are known to be highly sensitive to the solvent environment. This sensitivity, known as solvatochromism, arises from the significant difference in dipole moment between the ground state and the excited state.

Due to the presence of electron-donating dimethoxy groups and an electron-withdrawing nitro group, this compound is expected to have a large excited-state dipole moment resulting from intramolecular charge transfer upon photoexcitation. Consequently, the following effects are anticipated:

Absorption and Emission Spectra: An increase in solvent polarity would likely stabilize the more polar excited state to a greater extent than the ground state. This would lead to a bathochromic (red) shift in the fluorescence emission spectrum. The effect on the absorption spectrum is typically less pronounced.

Excited State Dynamics: As noted previously, solvent polarity has a profound impact on the excited-state deactivation pathways of nitrostilbenes rsc.orgbohrium.com. In polar solvents, pathways involving charge-separated states (like TICT states) or direct isomerization from the S1 state may be favored, while in nonpolar solvents, intersystem crossing to the triplet manifold can be more competitive rsc.orgbohrium.comrsc.org.

| Property | Expected Trend with Increasing Solvent Polarity | Underlying Reason |

|---|---|---|

| Fluorescence Maximum (λem) | Red-shift (Bathochromic shift) | Stabilization of the highly polar intramolecular charge transfer (ICT) excited state. |

| Excited State Lifetime (τ) | Variable; may increase or decrease | Complex interplay between stabilization of the S1 state and activation of different non-radiative decay channels (e.g., TICT, ISC). For t-NSB, the lifetime increases significantly rsc.orgbohrium.com. |

| Intersystem Crossing (ISC) Efficiency | Likely to decrease | Stabilization of the S1 state can increase the S1-T1 energy gap, making ISC less favorable rsc.orgbohrium.comrsc.org. |

| Photoisomerization Quantum Yield (Φiso) | May decrease | Polar solvents can promote competing deactivation pathways, such as the formation of inactive charge-transfer states, which inhibit isomerization rsc.org. |

Photoisomerization Dynamics

E/Z Photoisomerization Mechanisms

The trans-cis or E/Z photoisomerization of stilbene and its derivatives is a classic photochemical reaction that occurs upon absorption of light wikipedia.org. For this compound, photoexcitation promotes the molecule from the ground state (S0) to an excited singlet state (S1). From the S1 state, the molecule can undergo rotation around the central ethylenic double bond to reach a perpendicular, twisted geometry. This twisted conformation is thought to be close to a conical intersection with the ground state, providing an efficient pathway for non-radiative decay back to the S0 state, where it can partition between the E and Z isomers researchgate.net.

Two primary pathways for isomerization are generally considered for substituted stilbenes:

Singlet State Mechanism: The molecule twists directly from the S1 excited state towards the perpendicular geometry before decaying to the ground state.

Triplet State Mechanism: The initially formed S1 state undergoes intersystem crossing to the T1 triplet state. Twisting then occurs on the triplet potential energy surface, followed by intersystem crossing from the triplet perpendicular geometry back to the ground state singlet surface researchgate.netrsc.org.

In many nitrostilbene derivatives, the triplet mechanism is often significant, especially in non-polar solvents rsc.org. The ultimate decay from the perpendicular excited state bifurcates, leading to a mixture of the trans (E) and cis (Z) isomers on the ground state potential energy surface bohrium.com.

Influence of Molecular Structure and Environmental Factors on Photoisomerization Efficiency

The efficiency of E/Z photoisomerization, often quantified by the photoisomerization quantum yield (ΦE→Z), is highly dependent on the molecular structure and the surrounding environment.

Molecular Structure:

Substituent Effects: The electronic nature of the substituents plays a crucial role. The push-pull system in this compound, with its donor (dimethoxy) and acceptor (nitro) groups, creates a strong intramolecular charge transfer character in the excited state. This ICT state significantly influences the potential energy surfaces and the barriers to rotation around the central double bond.

Steric Effects: While not a primary factor in this specific molecule, bulky substituents on the phenyl rings or the ethylenic carbons can sterically hinder the twisting motion required for isomerization, thereby reducing the quantum yield.

Environmental Factors:

Solvent Polarity: As discussed, solvent polarity strongly affects the excited-state dynamics. For push-pull systems like nitrostilbenes, polar solvents can stabilize a planar ICT state or a non-isomerizing TICT state, which competes with the twisting motion required for isomerization and can lead to a decrease in the photoisomerization quantum yield rsc.org.

Solvent Viscosity: An increase in the viscosity of the medium restricts the large-amplitude molecular motion (twisting) necessary for isomerization. This typically leads to a decrease in the photoisomerization quantum yield and a corresponding increase in the fluorescence quantum yield, as radiative decay becomes more competitive.

Temperature: Temperature can affect the rate of thermally activated processes, including overcoming any small energy barriers on the excited-state potential energy surface towards the twisted geometry. It can also influence solvent viscosity.

| Factor | Influence on Photoisomerization Efficiency (ΦE→Z) | Mechanism |

|---|---|---|

| Increasing Solvent Polarity | Generally Decreases | Stabilization of competing, non-isomerizing charge-transfer states (TICT) can inhibit the twisting motion around the double bond rsc.org. |

| Increasing Solvent Viscosity | Decreases | Physical restriction of the large-amplitude rotation around the central C=C bond. |

| Electron-Donating/Withdrawing Substituents | Modulates Efficiency | Alters the character and energy of the excited state potential energy surface, affecting barriers to isomerization. |

| Rigid Environment (e.g., solid state, polymer matrix) | Significantly Decreases or Prevents | Severe restriction of molecular motion prevents the necessary conformational change for isomerization. |

Computational and Theoretical Studies of E 1,3 Dimethoxy 5 4 Nitrostyryl Benzene

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govglobalresearchonline.net By employing functionals like B3LYP and basis sets such as 6-311G(d,p), it is possible to obtain accurate predictions of various molecular properties. globalresearchonline.netmaterialsciencejournal.org

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and reactivity. materialsciencejournal.orgresearchgate.net A smaller energy gap suggests higher chemical reactivity and is indicative of potential charge transfer interactions within the molecule. nih.gov

For "(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene," the presence of electron-donating dimethoxy groups and an electron-withdrawing nitro group leads to a significant intramolecular charge transfer character. This typically results in a relatively low HOMO-LUMO energy gap. Theoretical calculations for analogous compounds suggest that the HOMO is primarily localized on the dimethoxy-substituted benzene (B151609) ring, while the LUMO is concentrated on the nitrostyryl fragment.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors

| Parameter | Value (eV) |

| EHOMO | -6.5 to -5.5 |

| ELUMO | -3.0 to -2.0 |

| Energy Gap (ΔE) | 2.5 to 3.5 |

| Ionization Potential (I) | 6.5 to 5.5 |

| Electron Affinity (A) | 3.0 to 2.0 |

| Chemical Hardness (η) | 1.25 to 1.75 |

| Chemical Softness (S) | 0.8 to 0.57 |

| Electronegativity (χ) | 4.75 to 3.75 |

| Chemical Potential (μ) | -4.75 to -3.75 |

| Electrophilicity Index (ω) | 9.03 to 4.02 |

Note: The values presented are typical ranges derived from computational studies on structurally similar aromatic compounds and may vary depending on the specific computational method and basis set used. materialsciencejournal.orgthaiscience.info

Electronic Structure and Charge Distribution Elucidation

The electronic structure and charge distribution of "this compound" are significantly influenced by its substituent groups. The methoxy (B1213986) groups (-OCH3) are electron-donating, increasing the electron density on the benzene ring to which they are attached. Conversely, the nitro group (-NO2) is a strong electron-withdrawing group, which decreases the electron density on its adjacent phenyl ring. This push-pull electronic effect across the styryl bridge results in a polarized molecule.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and hyperconjugative interactions within a molecule. researchgate.net For this compound, NBO analysis would likely reveal significant charge transfer from the dimethoxy-substituted ring to the nitro-substituted ring.

Dipole Moment and Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution and is useful for identifying reactive sites. nih.govresearchgate.net For this molecule, the MEP map would show negative potential (red and yellow regions), indicating nucleophilic reactivity, localized around the oxygen atoms of the nitro and methoxy groups. nih.gov Positive potential (blue regions), indicating electrophilic reactivity, would be expected around the hydrogen atoms of the aromatic rings. nih.gov This visualization helps in understanding how the molecule would interact with other charged species. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can also be employed to predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra.

Simulated UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. materialsciencejournal.orgscielo.org.za The electronic transitions, particularly the HOMO to LUMO transition, are responsible for the absorption of light in the UV-visible region. scielo.org.za For "this compound," the intramolecular charge transfer character is expected to give rise to a strong absorption band at a relatively long wavelength. sciencepublishinggroup.com Solvatochromic effects, where the absorption maximum shifts with solvent polarity, are also anticipated for such polarized molecules. sciencepublishinggroup.com

Table 2: Predicted UV-Vis Absorption Data

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 380 - 420 | > 0.5 | HOMO → LUMO |

| S0 → S2 | 300 - 340 | < 0.3 | HOMO-1 → LUMO, HOMO → LUMO+1 |

Note: These are predicted values based on TD-DFT calculations for similar compounds and can be influenced by the choice of functional, basis set, and solvent model. materialsciencejournal.orgscielo.org.za

Vibrational Frequency Analysis and Infrared Spectral Prediction

Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) spectrum of a molecule. researchgate.net By calculating the vibrational modes, one can assign the peaks observed in an experimental IR spectrum to specific molecular motions.

For "this compound," characteristic vibrational frequencies are expected for the nitro group, methoxy groups, and the aromatic rings. The asymmetric and symmetric stretching vibrations of the NO2 group are typically found in the regions of 1560-1490 cm-1 and 1370-1310 cm-1, respectively. scielo.org.za The C-O stretching of the methoxy groups and the C=C stretching of the aromatic rings would also produce distinct bands in the IR spectrum. scielo.org.za

Table 3: Predicted Characteristic Infrared Frequencies

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| NO2 Asymmetric Stretch | 1550 - 1510 |

| NO2 Symmetric Stretch | 1350 - 1320 |

| Aromatic C=C Stretch | 1610 - 1450 |

| C-O (Methoxy) Stretch | 1260 - 1200 |

| =C-H Out-of-plane Bend | 980 - 800 |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them, a characteristic that is highly valuable for applications in optoelectronics and photonics. The NLO response of a molecule is fundamentally related to its polarizability and hyperpolarizability. Computational quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for predicting these properties.

For molecules like this compound, the presence of electron-donating groups (dimethoxy) and an electron-withdrawing group (nitro) connected by a π-conjugated system creates a "push-pull" electronic structure. This configuration is known to enhance NLO properties.

Polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a fundamental property that influences a material's refractive index and is a prerequisite for significant NLO activity. Theoretical calculations for stilbene (B7821643) derivatives and related push-pull molecules have been performed using methods like DFT. For instance, studies on substituted benzenes and related systems show that the presence of both activating (electron-donating) and deactivating (electron-withdrawing) groups enhances the polarizability beyond what would be expected from simple additivity.

Table 1: Representative Theoretical Polarizability Data for Push-Pull Stilbene Derivatives This table presents illustrative data based on computational studies of similar molecules. The values are intended to be representative and are not specific experimental results for this compound.

| Compound Type | Computational Method | Basis Set | Calculated Average Polarizability <α> (a.u.) |

|---|---|---|---|

| Donor-Acceptor Substituted Stilbene | DFT/B3LYP | 6-311++G(d,p) | ~250 - 400 |

| Nitrostyrylbenzene Derivative | DFT/CAM-B3LYP | cc-pVTZ | ~300 - 500 |

The first hyperpolarizability (β) is a measure of the second-order NLO response and is responsible for phenomena such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. The magnitude of β is highly sensitive to the molecular structure, particularly the extent of intramolecular charge transfer (ICT).

Computational studies on various stilbene analogues have demonstrated that the "push-pull" mechanism significantly enhances the first hyperpolarizability. The dimethoxy groups in this compound act as electron donors, pushing electron density through the π-conjugated bridge to the electron-withdrawing nitro group. This efficient ICT upon excitation leads to a large change in the dipole moment, which is directly related to a high β value. DFT calculations are a primary tool for predicting β, and studies often explore the effect of different donor and acceptor groups to maximize this property. For similar nitro-substituted stilbene derivatives, calculated β values can be substantial, indicating their potential as efficient NLO materials.

Table 2: Representative Theoretical First Hyperpolarizability Data for Push-Pull Stilbene Derivatives This table presents illustrative data based on computational studies of similar molecules. The values are intended to be representative and are not specific experimental results for this compound.

| Compound Type | Computational Method | Basis Set | Calculated First Hyperpolarizability β (10-30 esu) |

|---|---|---|---|

| Donor-Acceptor Substituted Stilbene | DFT/B3LYP | 6-311+G(d) | ~50 - 200 |

| Nitrostyrylbenzene Derivative | MP2 | aug-cc-pVDZ | ~100 - 350 |

Mechanistic Insights from Computational Models

Computational models are invaluable for elucidating the underlying mechanisms that govern the properties and reactivity of molecules like this compound.

Intramolecular charge transfer (ICT) is a fundamental process in push-pull molecules and is central to their NLO properties. Upon photoexcitation, an electron is promoted from a molecular orbital primarily located on the donor part of the molecule (the dimethoxy-substituted ring) to an orbital centered on the acceptor part (the nitro-substituted ring).

Computational studies, particularly time-dependent DFT (TD-DFT), can model this process. These calculations can determine the energies of the ground and excited states, the nature of the electronic transitions, and the change in electron density distribution upon excitation. For nitroaromatic push-pull chromophores, it has been shown that the excited state can have a significantly larger dipole moment than the ground state, which is a hallmark of ICT. nih.govrsc.org The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor, which is facilitated by the stilbene bridge. nih.govrsc.org In some cases, structural relaxations in the excited state, such as twisting around single bonds, can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which can have distinct photophysical properties. nih.govrsc.orgresearchgate.net

Computational chemistry provides powerful tools to explore the potential energy surface of a molecule, allowing for the identification of reaction pathways, intermediates, and transition states. While specific reaction pathways for this compound are not extensively detailed in the literature, computational methods can be applied to study various potential transformations.

For example, the cis-trans isomerization around the central double bond is a characteristic reaction of stilbenes. Computational models can be used to calculate the activation energy for this isomerization, providing insights into the thermal and photochemical stability of the (E)-isomer. Furthermore, the reactivity of the molecule towards electrophilic or nucleophilic attack can be assessed by calculating molecular electrostatic potentials and frontier molecular orbital energies. These calculations can predict the most likely sites for chemical reactions. For more complex reactions, computational protocols can be employed to search for transition state structures connecting reactants and products, thereby elucidating the reaction mechanism and predicting reaction rates.

Reactivity and Reaction Mechanisms of E 1,3 Dimethoxy 5 4 Nitrostyryl Benzene

Electron Transfer Processes

Electron transfer phenomena are fundamental to understanding the excited-state dynamics of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene. These processes can occur within the molecule itself or through interactions with external species.

Upon photoexcitation, molecules with a donor-π-acceptor structure, such as this compound, often exhibit a significant redistribution of electron density. This process, known as intramolecular charge transfer (ICT), is a key deactivation pathway for the excited state. For nitroaromatic push-pull chromophores, the electron-withdrawing nature of the nitro group facilitates a strong ICT character in the excited state. nih.gov

In similar stilbene (B7821643) derivatives like 4-dimethylamino-4'-nitrostilbene (B1242720) (DNS), the ICT process is often associated with a conformational change, leading to the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net In this model, following excitation to the locally excited (LE) state, the molecule undergoes rotation around the single bond connecting the nitro-substituted phenyl ring to the vinyl group. nih.gov This twisting motion leads to a more charge-separated state with a large dipole moment. The formation of the TICT state is often accompanied by a large Stokes shift in the fluorescence spectrum. nih.gov

Table 1: Key Features of Intramolecular Charge Transfer in Push-Pull Stilbenes

| Feature | Description |

|---|---|

| Driving Force | Electron density shift from the electron-donating group(s) to the electron-withdrawing group upon photoexcitation. |

| Mechanism | Often involves the formation of a Twisted Intramolecular Charge Transfer (TICT) state through rotation around a single bond. |

| Spectroscopic Signature | Large Stokes shift in emission spectra, sensitivity of fluorescence to solvent polarity. |

| Influencing Factors | Solvent polarity, viscosity, and the electronic nature of the donor and acceptor groups. |

The excited state of this compound can also engage in intermolecular charge transfer with other molecules, often referred to as quenchers. This process can lead to the de-excitation of the fluorophore, resulting in fluorescence quenching. The efficiency of this process depends on the electronic properties of both the excited molecule and the quencher.

Intermolecular charge transfer can occur through either electron transfer or energy transfer mechanisms. In the context of a molecule with significant ICT character, interactions with electron-donating or electron-accepting quenchers can be particularly efficient. For instance, interaction with an electron-donating quencher could lead to a reductive quenching pathway, while an electron-accepting quencher could induce an oxidative quenching process. The feasibility of these pathways is governed by the redox potentials of the excited state of this compound and the ground state of the quencher. While specific studies on this compound are lacking, the principles of intermolecular charge transfer are well-established for similar chromophores. nih.gov

Quenching Studies and Mechanistic Investigations

Fluorescence quenching studies are powerful tools for elucidating the mechanisms of excited-state deactivation. By observing the decrease in fluorescence intensity or lifetime in the presence of specific quenchers, detailed information about the underlying photophysical processes can be obtained.

The fluorescence of push-pull stilbenes can be quenched by various molecules, including aliphatic amines and alcohols.

Aliphatic Amines: Aliphatic amines are known to be effective quenchers of fluorescence for many aromatic compounds through an electron transfer mechanism. researchgate.net The lone pair of electrons on the nitrogen atom of the amine can be transferred to the excited fluorophore, leading to the formation of a charge transfer complex or radical ion pair, which then deactivates non-radiatively. The efficiency of quenching by amines is often correlated with their ionization potential; amines with lower ionization potentials are typically more effective quenchers. researchgate.net

Alcohols: Alcohols can quench fluorescence through multiple mechanisms. In protic solvents like alcohols, the formation of intermolecular hydrogen bonds can provide a non-radiative decay pathway, leading to fluorescence quenching. mdpi.com The strength of the hydrogen bond can influence the quenching efficiency. Additionally, for molecules that form a TICT state, the polarity of the alcohol can stabilize this non-emissive or weakly emissive state, further contributing to the quenching of the locally excited state's fluorescence.

Hydrogen bonding can play a significant role in the fluorescence quenching of molecules containing hydrogen bond accepting groups, such as the nitro group in this compound. In the presence of hydrogen bond donors like alcohols, intermolecular hydrogen bonds can be formed with the nitro group.

These hydrogen bonds can influence the excited-state dynamics in several ways:

Enhanced Internal Conversion: The hydrogen bond can act as an accepting mode for vibrational energy, thereby enhancing the rate of non-radiative decay (internal conversion) from the excited state to the ground state. mdpi.com

Promotion of Intersystem Crossing: In some cases, hydrogen bonding can facilitate intersystem crossing from the singlet excited state to the triplet state, which is another non-radiative decay pathway for fluorescence.

Studies on other chromophores have shown that the degree of fluorescence quenching often correlates with the hydrogen bond donating ability of the solvent. mdpi.com

Table 2: Potential Quenching Mechanisms for this compound

| Quencher Type | Proposed Mechanism(s) | Key Factors |

|---|---|---|

| Aliphatic Amines | Intermolecular electron transfer | Ionization potential of the amine |

| Alcohols | Hydrogen bonding, solvent polarity effects | Hydrogen bond donating ability, solvent polarity |

Photochemical Reactions Beyond Isomerization

While cis-trans isomerization is a primary photochemical process for stilbenes, other reactions can also occur from the excited state. For stilbene and its derivatives, two notable photochemical reactions beyond isomerization are photocyclization and photocycloaddition.

Photocyclization (Mallory Reaction): Stilbenes can undergo an oxidative photocyclization to form phenanthrenes. This reaction, known as the Mallory reaction, typically proceeds from the cis-isomer upon irradiation in the presence of an oxidizing agent like iodine or oxygen. nih.govresearchgate.net However, it has been noted that this reaction is generally not compatible with nitro substituents on the stilbene core. nih.gov Therefore, it is unlikely that this compound would undergo this type of photocyclization to a significant extent.

[2+2] Photocycloaddition: Another possible photochemical reaction is the [2+2] cycloaddition between an excited-state stilbene molecule and a ground-state molecule. This bimolecular reaction leads to the formation of cyclobutane (B1203170) derivatives. researchgate.net The efficiency of this reaction is dependent on the concentration of the stilbene, with higher concentrations favoring the cycloaddition pathway. researchgate.net It is plausible that this compound could undergo such a reaction, particularly in concentrated solutions or in the solid state where the molecules are in close proximity.

Photobleaching Processes and Mechanisms

Photobleaching, or the irreversible fading of a chromophore upon exposure to light, is a critical aspect of the photostability of stilbene derivatives. For donor-acceptor stilbenes like this compound, photobleaching is primarily understood through several photodegradation pathways. The dominant mechanisms include trans-cis photoisomerization and photo-oxidative reactions. researchgate.net

trans-cis Isomerization:

Upon irradiation with UV light, the most common photochemical reaction for stilbenes is the isomerization from the thermodynamically more stable trans isomer to the less stable cis isomer. nih.govyoutube.com This process does not in itself constitute bleaching, as it is often reversible. However, it is a key initial step in many degradation pathways. The cis isomer is sterically hindered and less planar, which can make it more susceptible to subsequent, irreversible reactions. For some donor-acceptor systems, this photoisomerization is considered a primary photobleaching mechanism as it disrupts the conjugation and alters the spectral properties of the molecule. researchgate.net

A subsequent, irreversible reaction that the cis isomer can undergo is photocyclization. This process involves a conrotatory, six-electron electrocyclic ring closure to form a dihydrophenanthrene derivative. researchgate.net This intermediate is typically unstable and is readily oxidized, often by atmospheric oxygen, to form a stable phenanthrene (B1679779) structure. researchgate.netnih.gov This transformation leads to a complete loss of the original stilbene chromophore and is a significant pathway for irreversible photobleaching.

*Photo-oxidation:

In the presence of oxygen, stilbenes can undergo photo-oxidation reactions. researchgate.net This can occur through several mechanisms. One pathway involves the photosensitized formation of singlet oxygen (¹O₂). The excited stilbene molecule can transfer energy to ground-state triplet oxygen, generating highly reactive singlet oxygen. researchgate.net This species can then attack the electron-rich stilbene double bond, potentially forming dioxetane intermediates. researchgate.net These intermediates are unstable and can cleave, leading to the fragmentation of the molecule, often yielding benzaldehyde (B42025) derivatives. researchgate.net This cleavage of the central C=C bond is a definitive photobleaching process.

Studies on hydroxystilbenes have shown that UV irradiation can lead to the destruction of the stilbene structure, involving the cleavage of the double bond of the ethene fragment. researchgate.net Given the electron-rich nature of the dimethoxy-substituted ring, the double bond in this compound would be susceptible to such oxidative cleavage.

| Photobleaching Pathway | Description | Key Intermediates | Final Products |

| trans-cis Isomerization & Photocyclization | Initial isomerization to the cis form, followed by electrocyclic ring closure and oxidation. researchgate.netnih.gov | cis-isomer, Dihydrophenanthrene | Phenanthrene derivatives |

| Photo-oxidation | Oxygen-dependent degradation, often involving singlet oxygen, leading to cleavage of the double bond. researchgate.netresearchgate.net | Dioxetane | Benzaldehyde derivatives |

Photohydration Reactions

Photohydration involves the light-induced addition of a water molecule across a double bond. While this reaction is known for some classes of organic compounds, its applicability to styryl nitro compounds like this compound is not extensively documented in the literature.

However, studies on other substituted stilbenes, such as hydroxystyrylnaphthalenes, have shown that photohydration can be a significant photochemical process. rsc.org In these cases, the addition of water to the ethene bond occurs from the singlet excited state, and the reaction is often favored in an acidic medium. rsc.org The general mechanism for acid-catalyzed hydration of alkenes involves the protonation of the double bond to form a carbocation, which is then attacked by water. libretexts.orgmasterorganicchemistry.com

For this compound, the electronic asymmetry could influence a potential photohydration reaction. The nitro group makes the double bond electron-deficient, which could facilitate nucleophilic attack by water in the excited state. Conversely, the electron-donating methoxy (B1213986) groups increase the electron density of the adjacent phenyl ring and the double bond. The interplay of these opposing electronic effects would determine the feasibility and regioselectivity of any photohydration reaction. Without specific experimental data for this compound, the occurrence of photohydration remains speculative but mechanistically plausible under certain conditions (e.g., in aqueous, acidic solutions upon irradiation).

General Chemical Reactivity at the Stilbene Double Bond

The carbon-carbon double bond in stilbene is a site of high electron density, making it susceptible to electrophilic addition reactions. The reactivity of the double bond in this compound is modulated by the electronic effects of the substituents on the phenyl rings. The two methoxy groups (-OCH₃) are strong electron-donating groups (EDGs), which increase the electron density of the double bond through resonance. The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), which decreases the electron density.

The stability of the intermediate in this reaction is highly dependent on the substituents present.

Electron-donating groups (EDGs) , like the methoxy groups in the target molecule, can stabilize a positive charge on the adjacent benzylic carbon. This stabilization can lead to the opening of the bromonium ion to form a more open carbocation (or a highly asymmetric bromonium ion). rsc.org

Electron-withdrawing groups (EWGs) , such as the nitro group, destabilize any developing positive charge on the adjacent carbon, thus favoring the more delocalized, symmetric bromonium ion intermediate. rsc.org

In the case of this compound, the electrophilic attack would be directed by the powerful electron-donating effect of the dimethoxy-substituted ring, which would preferentially stabilize a positive charge on the adjacent carbon atom. This suggests that the reaction intermediate would likely have significant carbocation character at the carbon atom alpha to the dimethoxy-phenyl ring. The subsequent nucleophilic attack would then occur at this site.

| Reaction Type | Reagents | Intermediate | Key Features |

| Electrophilic Addition (Bromination) | Br₂ | Bromonium ion or Carbocation rsc.org | Typically anti-addition. umkc.edu Intermediate nature depends on substituent effects. EDGs favor carbocation, EWGs favor bromonium ion. rsc.org |

Future Research Directions and Perspectives on E 1,3 Dimethoxy 5 4 Nitrostyryl Benzene Research

Exploration of Novel and Sustainable Synthetic Routes

While classical methods like the Wittig and Horner-Wadsworth-Emmons reactions are commonly used for synthesizing stilbene (B7821643) derivatives, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies. researchgate.netnih.gov The chemical synthesis of stilbenes can be challenging in terms of stereospecificity and economic feasibility. nih.gov

Future avenues of exploration include:

Advanced Catalytic Methods: Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have proven effective for stilbene synthesis and offer greater functional group tolerance and stereoselectivity for the desired (E)-isomer. uliege.be Further research could optimize these reactions by developing novel ligand systems or using more sustainable catalysts based on earth-abundant metals to replace palladium.

Olefin Metathesis: Cross-metathesis reactions have emerged as a powerful tool for forming carbon-carbon double bonds and could provide a direct and atom-economical route to asymmetrically substituted stilbenes like (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene. uliege.be

Green Chemistry Approaches: Investigation into solvent-free reaction conditions, microwave-assisted synthesis, or the use of biocatalytic methods could significantly reduce the environmental impact of the synthesis. researchgate.net For instance, developing enzymatic pathways inspired by the biosynthesis of natural stilbenoids could offer a highly selective and environmentally benign alternative. nih.govscirp.org

| Method | Advantages | Areas for Future Research |

|---|---|---|

| Wittig/Horner-Wadsworth-Emmons | Well-established, versatile for various aldehydes/ketones. nih.gov | Improving (E)-isomer selectivity, waste reduction (phosphine oxides). |

| Heck/Suzuki Coupling | High stereoselectivity for (E)-isomer, good functional group tolerance. uliege.be | Development of ligand-free systems, use of non-precious metal catalysts. |

| Olefin Cross-Metathesis | High atom economy, direct C=C bond formation. uliege.be | Catalyst development for improved efficiency and selectivity with substituted styrenes. |

| Biocatalysis/Biosynthesis | High stereospecificity, environmentally benign conditions. nih.gov | Enzyme discovery and engineering for non-natural stilbene derivatives. |

Advanced Time-Resolved Spectroscopic Characterization of Excited State Dynamics

The "push-pull" nature of this compound suggests complex and potentially useful photophysical behavior. Understanding the dynamics of its excited states is crucial for applications in optics and materials science. Time-resolved spectroscopy allows for the study of dynamic processes in materials after illumination, with the ability to probe events on timescales as short as femtoseconds (10⁻¹⁵ s). wikipedia.orgnumberanalytics.com

Future research should employ a suite of advanced spectroscopic techniques:

Femtosecond Transient Absorption (fs-TA): This pump-probe technique can map the entire relaxation pathway of the molecule after photoexcitation. rp-photonics.com It can identify the lifetimes of various excited states, distinguish between different electronic states (e.g., singlet vs. triplet), and track processes like internal conversion and intersystem crossing. acs.orgresearchgate.net For this specific molecule, fs-TA could reveal the dynamics of charge transfer from the dimethoxy-substituted ring to the nitro-substituted ring.

Time-Correlated Single Photon Counting (TCSPC): This highly sensitive technique is ideal for measuring fluorescence lifetimes, providing complementary information to transient absorption. acs.org By studying how the fluorescence lifetime changes in different solvent environments, one can gain insight into the nature of the emitting state and its interaction with the surroundings.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient species. unipr.it By probing the vibrational modes of the molecule in its excited state, TRIR can offer direct evidence of structural changes, such as bond rotations or changes in charge distribution, that occur during the relaxation process. wikipedia.org

| Technique | Information Obtained | Relevant Timescale |

|---|---|---|

| Femtosecond Transient Absorption (fs-TA) | Lifetimes of excited states, identification of transient species, reaction pathways. rp-photonics.com | Femtoseconds to Nanoseconds |

| Time-Correlated Single Photon Counting (TCSPC) | Fluorescence lifetimes, quantum yields. acs.org | Picoseconds to Microseconds |

| Time-Resolved Infrared (TRIR) Spectroscopy | Structural information of excited states, vibrational dynamics. unipr.it | Picoseconds to Milliseconds |

Computational Design and Predictive Modeling for Targeted Functionality

Computational chemistry offers a powerful, predictive approach to understanding molecular properties and designing new functional molecules without the need for extensive synthesis. researchgate.net For a molecule like this compound, computational modeling can provide deep insights and guide experimental work.

Key computational approaches for future investigation include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are essential for predicting the electronic structure, molecular geometry, and optical properties of molecules. researchgate.net DFT can be used to calculate ground-state properties, while TD-DFT is used to model electronic transitions and predict absorption and emission spectra. acs.org These calculations can validate experimental findings and help assign spectral features observed in techniques like transient absorption.

Predicting Nonlinear Optical (NLO) Properties: The push-pull structure of this compound makes it a candidate for NLO materials, which are crucial for technologies like optical communications. semanticscholar.orgmdpi.com Computational methods can calculate the first-order molecular hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. mdpi.com Modeling can predict how modifications to the structure would enhance these properties.

In Silico Biological Modeling: Predictive models can estimate pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential biological activities. nih.gov Such modeling can screen for potential applications in medicinal chemistry and prioritize derivatives for synthesis and biological testing.

Development of Comprehensive Structure-Property Relationships for Tailored Applications

A systematic investigation into the relationship between molecular structure and function is critical for designing materials with specific, optimized properties. For this compound, this involves synthesizing a library of related compounds and characterizing their properties.

Future research should focus on:

Systematic Substituent Modification: By varying the position and number of methoxy (B1213986) groups or replacing them with other electron-donating groups, researchers can fine-tune the electron-donating strength. Similarly, the nitro group can be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to modulate the electronic properties. acs.orgnih.gov

Correlating Structure with Photophysical Properties: A comprehensive study would correlate these structural modifications with changes in absorption/emission wavelengths, fluorescence quantum yields, excited-state lifetimes, and NLO activity. rsc.org This would lead to a clear set of design principles for creating stilbene derivatives with desired optical characteristics.

Relating Structure to Biological Activity: If a particular biological activity is identified, a structure-activity relationship (SAR) study can be performed. rsc.org This involves systematically altering the molecular structure to identify the key features responsible for the activity, which is a foundational practice in drug discovery. researchgate.net

Interdisciplinary Approaches in Materials Science and Mechanistic Chemical Biology

The full potential of this compound can be realized through collaborative, interdisciplinary research that bridges chemistry with materials science and biology.

Materials Science Applications: The strong intramolecular charge-transfer character of this molecule makes it a prime candidate for advanced materials. Future work could explore its incorporation into:

Nonlinear Optical (NLO) Materials: As single molecules or incorporated into polymer matrices for applications in frequency conversion and optical switching. semanticscholar.orgmdpi.com

Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where charge-transfer properties are paramount.

Molecular Probes and Sensors: The fluorescence of stilbene derivatives can be sensitive to the local environment (solvatochromism), making them suitable for use as probes to report on the polarity or viscosity of microenvironments, such as in polymers or biological membranes. researchgate.net

Mechanistic Chemical Biology: Stilbenes are well-known for their diverse biological activities. nih.govnih.gov Rather than just screening for activity, future research should use this compound as a tool to understand biological processes. This could involve:

Fluorescent Labeling: Using the stilbene core as a fluorophore to track the localization and dynamics of biomolecules within cells.

Probing Enzyme Active Sites: Designing derivatives that can act as inhibitors or substrates for specific enzymes, allowing for the study of enzyme mechanisms. The methoxy and nitro groups provide handles for further chemical modification to target specific biological molecules.

Modulating Cellular Pathways: Investigating how the compound interacts with specific cellular targets to modulate signaling pathways, which could provide insights into disease mechanisms. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene?

- Methodological Answer : The compound can be synthesized via a Wittig reaction . A typical procedure involves reacting a phosphonium salt (1.0 equivalent) with an aldehyde (1.0 equivalent) in tetrahydrofuran (THF) under an inert atmosphere. After stirring for 12 hours at room temperature, the crude product is purified using automated flash chromatography with hexanes/ethyl acetate gradients. This method ensures high yields (>95% purity) and structural fidelity .

Q. How is the purity and structural integrity of this compound confirmed?

- Methodological Answer : Purity is validated via reverse-phase HPLC or LC-MS , while structural confirmation relies on NMR spectroscopy (¹H and ¹³C) and mass spectrometry . For example, ¹H NMR peaks for the styryl group typically appear as doublets in the δ 6.5–7.5 ppm range, and the nitro group’s electronic effects are observable in the aromatic region. Purity thresholds (>95%) are critical for reproducibility in biological assays .

Q. What in vitro models are used to assess its cytotoxicity?

- Methodological Answer : Cytotoxicity is evaluated using XTT assays in non-tumoral cell lines (e.g., CHO-K1 and HepG2). Cells are exposed to serial dilutions of the compound for 24–72 hours, and viability is quantified via absorbance measurements. IC₅₀ values are calculated using nonlinear regression analysis. HepG2 cells are preferred for metabolic studies due to their cytochrome P450 activity, while CHO-K1 is used for baseline toxicity screening .

Advanced Research Questions

Q. How does the nitro group influence bioactivity compared to methoxy-substituted analogs?

- Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilicity, potentially increasing DNA interaction and oxidative stress. Comparative studies with methoxy analogs (e.g., trans-TMS) show that nitro derivatives exhibit higher cytotoxicity (e.g., IC₅₀ values <1 μM in some cell lines) but may also elevate genotoxicity. Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities to DNA or enzymes like topoisomerases .

Q. What contradictions exist in genotoxicity data across different cell lines?

- Methodological Answer : Discrepancies arise due to metabolic differences. For example, (E)-1,3-Dimethoxy-5-(4-methoxystyryl)benzene (trans-TMS) shows no significant genotoxicity in CHO-K1 cells (micronucleus frequency: <2/100 cells) but induces micronuclei in HepG2 (3.1/100 cells). This suggests HepG2’s metabolic enzymes (e.g., CYP450) activate pro-genotoxic intermediates. Researchers must validate findings in multiple models and include positive controls (e.g., doxorubicin) to calibrate assays .

Q. What methodological challenges arise in detecting nitro group interactions in biological systems?

- Methodological Answer : Nitro groups can form reactive oxygen species (ROS) or DNA adducts , but their detection requires specialized techniques:

- Electron paramagnetic resonance (EPR) to identify free radicals.

- Comet assays to assess DNA strand breaks.

- LC-MS/MS to quantify nitro-reduced metabolites (e.g., amine derivatives).

Solubility issues in aqueous media may necessitate DMSO-based stock solutions, requiring controls for solvent toxicity .

Key Notes for Experimental Design

- Cell Line Selection : Use HepG2 for metabolic activation studies and CHO-K1 for baseline toxicity.

- Genotoxicity Assays : Follow OECD guidelines for micronucleus tests , including cytochalasin B to arrest cells in cytokinesis .

- Positive Controls : Include doxorubicin (clastogen) and colchicine (aneugen) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.